molecular formula C13H17NOSi B060767 2-Methyl-4-((trimethylsilyl)oxy)quinoline CAS No. 162283-20-7

2-Methyl-4-((trimethylsilyl)oxy)quinoline

Katalognummer B060767
CAS-Nummer: 162283-20-7
Molekulargewicht: 231.36 g/mol
InChI-Schlüssel: XOFKNZBRRQDOAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-((trimethylsilyl)oxy)quinoline, also known as MeTMSQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound commonly found in natural products. MeTMSQ has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-((trimethylsilyl)oxy)quinoline has been used extensively in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of organic synthesis. This compound has been used as a reagent in various reactions, including the Pd-catalyzed cross-coupling reaction and the Friedlander reaction. This compound has also been used in the synthesis of various natural products, including alkaloids and terpenoids.
Another area where this compound has been extensively researched is in the field of medicinal chemistry. This compound has been shown to have potential anticancer activity, and it has been used in the synthesis of various anticancer agents. This compound has also been used in the synthesis of various drugs, including antimalarial and antifungal agents.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is not well understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophiles. This compound can also undergo various transformations, including oxidation, reduction, and substitution reactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potential anticancer activity and can induce apoptosis in cancer cells. This compound has also been shown to have antifungal and antimalarial activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of 2-Methyl-4-((trimethylsilyl)oxy)quinoline is its versatility. This compound can be used as a reagent in various reactions, and it has potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is also relatively easy to synthesize and is commercially available.
One of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in vitro, and its potential toxicity in vivo is not well understood. This compound is also relatively expensive, which can limit its use in some lab experiments.

Zukünftige Richtungen

There are several future directions for research on 2-Methyl-4-((trimethylsilyl)oxy)quinoline. One area that requires further investigation is the mechanism of action of this compound. Understanding the mechanism of action of this compound could lead to the development of new drugs and the optimization of existing drugs.
Another area that requires further investigation is the potential toxicity of this compound. Further studies are needed to determine the safety of this compound in vivo and to identify any potential side effects.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has potential applications in various fields, including organic synthesis and medicinal chemistry. This compound has been shown to have various biochemical and physiological effects, and it has potential anticancer, antifungal, and antimalarial activity. This compound is relatively easy to synthesize and is commercially available. However, its potential toxicity and relatively high cost limit its use in some lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety in vivo.

Synthesemethoden

2-Methyl-4-((trimethylsilyl)oxy)quinoline can be synthesized using various methods, including the reaction of 2-methylquinoline with trimethylsilyl chloride in the presence of a base. Another method involves the reaction of 2-methylquinoline with chlorotrimethylsilane in the presence of a base. Both methods result in the formation of this compound as a yellowish powder.

Eigenschaften

CAS-Nummer

162283-20-7

Molekularformel

C13H17NOSi

Molekulargewicht

231.36 g/mol

IUPAC-Name

trimethyl-(2-methylquinolin-4-yl)oxysilane

InChI

InChI=1S/C13H17NOSi/c1-10-9-13(15-16(2,3)4)11-7-5-6-8-12(11)14-10/h5-9H,1-4H3

InChI-Schlüssel

XOFKNZBRRQDOAV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)O[Si](C)(C)C

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1)O[Si](C)(C)C

Synonyme

Quinoline, 2-methyl-4-[(trimethylsilyl)oxy]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.